4-Cyano-4-Ethylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-4-Ethylbiphenyl is an organic compound with the chemical formula C15H13N. It is a white crystalline powder that is insoluble in water but soluble in methanol. This compound is primarily used as an intermediate in the production of liquid crystals .
Vorbereitungsmethoden
4-Cyano-4-Ethylbiphenyl can be synthesized through various methods. One common synthetic route involves the Suzuki coupling reaction between 4-Bromobenzonitrile and 4-Ethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, potassium carbonate, and a mixture of water and N,N-dimethylformamide (DMF) at 80°C for approximately 2.3 hours . The product is then purified through preparative thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent .
Analyse Chemischer Reaktionen
4-Cyano-4-Ethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Cyano-4-Ethylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: This compound can be used in the study of molecular interactions and binding affinities due to its unique structure.
Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyano-4-Ethylbiphenyl is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets through its nitrile and ethyl groups, facilitating the formation of complex molecular structures. The pathways involved include catalytic cycles in palladium-catalyzed coupling reactions and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-4-Ethylbiphenyl can be compared with other biphenyl derivatives such as:
4-Cyano-4’-methylbiphenyl: Similar in structure but with a methyl group instead of an ethyl group.
4-Cyano-4’-pentylbiphenyl: Contains a longer alkyl chain, which affects its physical properties and applications.
4-Cyano-4’-heptylbiphenyl: Another derivative with an even longer alkyl chain, used in different liquid crystal applications.
The uniqueness of this compound lies in its balance between molecular size and reactivity, making it particularly useful in the synthesis of liquid crystals .
Eigenschaften
Molekularformel |
C15H15N |
---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
GAQIPJYDPJVUKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.